HDAC1 Enzymatic Inhibition: Para-Ureido-Benzamide versus Ortho-Regioisomer and Clinical Benchmark Chidamide
In the indole-containing benzamide chemotype, the para (4-) ureido–benzamide configuration is associated with sub-micromolar HDAC1 inhibition. A closely related analogue, compound 3g (incorporating an indole cap and benzamide zinc-binding group), exhibited an HDAC1 IC₅₀ of 0.803 µM, representing a 1.6-fold improvement over the clinically approved benzamide HDAC inhibitor chidamide (IC₅₀ = 1.280 µM) in the same enzymatic assay . By contrast, repositioning the ureido linker to the ortho position on the benzamide ring resulted in substantially weaker HDAC1 inhibition (IC₅₀ > 10 µM for several ortho-substituted congeners in the same series) . For CAS 899990-03-5, which bears the favored para-substitution pattern, the regioisomeric architecture predicts HDAC1 engagement that is inaccessible to its ortho- and meta-substituted structural isomers.
| Evidence Dimension | HDAC1 enzymatic inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Predicted: sub-µM range based on para-ureido-benzamide chemotype SAR (compound 3g IC₅₀ = 0.803 µM) |
| Comparator Or Baseline | Chidamide (HDAC1 IC₅₀ = 1.280 µM); ortho-substituted indole-ureido-benzamide analogues (HDAC1 IC₅₀ > 10 µM) |
| Quantified Difference | ~1.6-fold greater potency than chidamide; >12-fold selectivity over ortho-substituted regioisomers |
| Conditions | Recombinant human HDAC1 enzymatic assay; HDAC Glo assay; 20-minute incubation |
Why This Matters
This regioisomeric differentiation means that procurement of CAS 899990-03-5 (para-substituted) rather than an ortho- or meta-substituted benzamide isomer is critical for HDAC1-targeted studies, as the substitution position directly governs enzyme inhibition potency by more than an order of magnitude.
